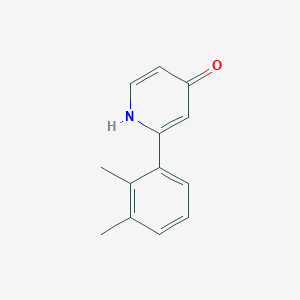
6-Amino-3-(4-cyanophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-cyanophenyl)picolinic acid (6-APC) is an organic compound with a molecular formula of C9H7N3O2 and a molecular weight of 191.17 g/mol. It is a white, crystalline solid with a melting point of 144-145°C. 6-APC is a derivative of picolinic acid, which is an aromatic heterocyclic compound found naturally in plants and fungi. It is a versatile compound that has been used in many areas of scientific research and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including drug discovery, drug metabolism studies, and enzyme inhibition studies. It has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of biological molecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds in the body. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been found to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase.
Biochemical and Physiological Effects
6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has been found to inhibit the activity of other enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase. It has also been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-3-(4-cyanophenyl)picolinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, it is a versatile compound, with a wide range of applications in scientific research.
However, there are some limitations to consider when using 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% in laboratory experiments. For example, it is not water soluble, making it difficult to use in aqueous solutions. Additionally, it is unstable in the presence of light and heat, so it must be stored in a cool, dark place.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-Amino-3-(4-cyanophenyl)picolinic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% as a fluorescent probe for the detection of biological molecules, such as proteins and nucleic acids. Finally, research could be conducted to explore the potential of 6-Amino-3-(4-cyanophenyl)picolinic acid, 95% as an inhibitor of enzymes involved in drug metabolism.
Synthesemethoden
6-Amino-3-(4-cyanophenyl)picolinic acid, 95% can be synthesized by the reaction of 4-cyanophenol with picolinic acid in the presence of an acid catalyst at a temperature of 120-130°C. The reaction takes place in two steps: first, the 4-cyanophenol is converted to 4-cyano-2-hydroxybenzaldehyde, and then the 4-cyano-2-hydroxybenzaldehyde is converted to 6-Amino-3-(4-cyanophenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
6-amino-3-(4-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-8-1-3-9(4-2-8)10-5-6-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQWHDGTPQYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














